2-Methyl-d3-propionic Acid

Descripción general

Descripción

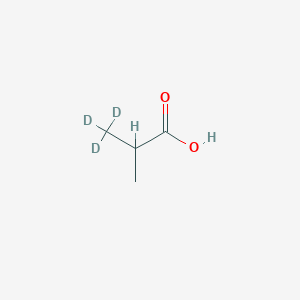

2-Methyl-d3-propionic acid is a deuterated form of 2-methylpropionic acid, also known as isobutyric acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C4H7DO2, and it is commonly used in scientific research due to its unique isotopic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-d3-propionic acid typically involves the deuteration of 2-methylpropionic acid. One common method includes the reaction of propionic acid with lithium diisopropylamide in tetrahydrofuran under an inert atmosphere, followed by the addition of iodomethane-d3. The reaction is carried out at temperatures ranging

Actividad Biológica

2-Methyl-d3-propionic Acid, also known as 2-Methyl-3,3,3-trideuterio-propanoic acid, is a deuterated derivative of propionic acid. Its biological activity is primarily studied in the context of metabolic disorders, particularly propionic acidemia (PA), a rare inherited metabolic condition characterized by the accumulation of propionic acid due to a deficiency in the enzyme propionyl-CoA carboxylase (PCC). This article reviews the biological activity of this compound, focusing on its role in metabolic pathways, therapeutic potential, and relevant case studies.

- Molecular Formula : C4H8O2

- Molecular Weight : 88.11 g/mol

- Structure : Contains a methyl group and three deuterium atoms, enhancing its stability and traceability in biological studies.

This compound functions as a substrate for PCC, facilitating the conversion of propionyl-CoA to methylmalonyl-CoA within the mitochondria. This reaction is crucial for energy metabolism and the proper functioning of various metabolic pathways. In conditions like PA, where PCC activity is deficient, the administration of this compound can help restore normal metabolic function.

Case Studies and Research Findings

-

Dual mRNA Therapy in Propionic Acidemia :

- A study demonstrated that delivering dual mRNAs encoding both PCCA and PCCB can effectively increase PCC enzyme activity in patient fibroblasts. This approach led to significant reductions in plasma levels of toxic metabolites associated with PA, including this compound itself .

- In vivo studies showed that after treatment with dual mRNAs, mice exhibited normalized ammonia levels and reduced biomarkers related to propionate metabolism over extended periods (up to six months) without adverse effects .

-

Effects on Fatty Acid Oxidation :

- Research indicated that propionic acid (and its derivatives) can inhibit fatty acid oxidation in fibroblasts. Specifically, this compound was shown to significantly reduce carbon dioxide production from palmitate at certain concentrations, suggesting its influence on lipid metabolism under pathological conditions .

Summary of Biological Effects

| Effect | Description |

|---|---|

| PCC Activity | Enhances enzymatic activity in deficient models |

| Metabolite Reduction | Decreases toxic metabolites such as ammonia and this compound |

| Fatty Acid Oxidation | Inhibits fatty acid oxidation at elevated concentrations |

Clinical Implications

The therapeutic application of this compound is particularly relevant for patients with PA. By supplementing with this compound or utilizing mRNA therapies that enhance PCC function, clinicians may improve metabolic control and reduce the risk of acute metabolic crises associated with this disorder.

Future Directions

Further research is needed to explore:

- The long-term safety and efficacy of this compound in clinical settings.

- The potential for combining this compound with other therapeutic strategies to enhance metabolic outcomes.

- The exploration of its effects on other metabolic pathways beyond propionate metabolism.

Aplicaciones Científicas De Investigación

Metabolic Research

Role in Propionic Acidemia Studies

2-Methyl-d3-propionic acid is significant in understanding propionic acidemia, a metabolic disorder characterized by the accumulation of propionic acid and its derivatives. Research has shown that patients with this condition often exhibit elevated levels of 2-methylcitrate and other metabolites, which can be traced back to impaired propionate metabolism due to deficiencies in propionyl-CoA carboxylase activity. Studies have utilized this compound as a tracer to elucidate metabolic pathways and assess therapeutic interventions aimed at restoring metabolic function in affected individuals .

Dual mRNA Therapy

Recent advancements in gene therapy have employed this compound to evaluate the efficacy of dual mRNA therapies in restoring metabolic function in animal models of propionic acidemia. The administration of messenger RNAs encoding for human propionyl-CoA carboxylase has shown promising results in normalizing levels of 2-methylcitrate and other biomarkers associated with the disorder .

Pharmaceutical Applications

Synthesis of Drug Intermediates

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various compounds. Its unique isotopic labeling allows for tracking and quantifying reactions involving propionate derivatives, which are crucial for developing medications targeting metabolic disorders and other health conditions .

Analytical Chemistry

The compound is also utilized in analytical chemistry for the development of mass spectrometry methods. The deuterated form helps improve the sensitivity and accuracy of quantitative analyses, particularly in complex biological matrices where precise measurement of metabolites is required .

Food Science

Food Preservation

Propionic acid and its derivatives, including this compound, are recognized for their antimicrobial properties. They are commonly used as preservatives in food products to inhibit mold and bacterial growth. The application of these acids helps extend shelf life while maintaining food safety standards .

Flavoring Agents

Additionally, this compound can be employed in the formulation of flavoring agents. Its structural characteristics allow it to be converted into esters that impart desirable flavors to food products, enhancing consumer appeal while adhering to regulatory guidelines for food additives .

Industrial Applications

Polymer Production

In industrial settings, this compound acts as a precursor for the synthesis of various polymers. Its role as a building block facilitates the production of thermoplastics and other materials with specific properties tailored for applications in packaging, automotive parts, and consumer goods .

Bioprocessing

The compound is also relevant in bioprocessing environments where it serves as a substrate for microbial fermentation processes. Research indicates that specific strains utilize this compound effectively, leading to enhanced production yields of desired metabolites .

Análisis De Reacciones Químicas

Reaction Conditions and Reagents

Different reagents and conditions are required to facilitate the various chemical reactions of 2-Methyl-d3-propionic acid.

Common Reagents and Conditions:

-

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

-

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the acid to its corresponding acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

Depending on the reaction type, this compound can be converted into different products.

Major Products Formed:

-

Oxidation: Formation of ketones or aldehydes.

-

Reduction: Formation of alcohols.

-

Substitution: Formation of acyl chlorides and other substituted derivatives.

Comparison with Similar Compounds

Compared to its non-deuterated counterpart, 2-methylpropionic acid, this compound exhibits increased stability and altered reaction kinetics due to the presence of deuterium atoms. Other similar compounds include 2-hydroxy-2-methylpropionic acid and propionic-3,3,3-d3 acid. The specific deuterium labeling makes this compound unique and valuable in research applications, enabling precise tracking of molecular interactions and pathways.

Decarboxylation of Propionic Acid

Studies using density functional theory (DFT) have explored the decarboxylation of propionic acid, a reaction that this compound may also undergo. These studies provide insights into the energetics, mechanism, and stereochemical details of the reaction. For instance, research has shown that magnesium oxide catalysts can chemisorb propionic acid before decarboxylation occurs, leading to the formation of CO2 and ethane (CH3CH3) .

Propiedades

IUPAC Name |

3,3,3-trideuterio-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649443 | |

| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95926-99-1 | |

| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.